3-(Methylthio)benzyl alcohol
Overview
Description
3-(Methylthio)benzyl alcohol is a useful research compound. Its molecular formula is C8H10OS and its molecular weight is 154.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
3-(Methylthio)benzyl alcohol is a type of alkylbenzene . The primary targets of alkylbenzenes are the benzylic positions, which are the carbon atoms attached to the aromatic ring . These positions are particularly reactive and can undergo various reactions .
Mode of Action
The compound interacts with its targets primarily through oxidation at the benzylic position . This oxidation is facilitated by the stabilization of free radicals at the benzylic position through resonance . The compound can also undergo nucleophilic substitution reactions at the benzylic position . The type of substitution (SN1 or SN2) depends on the degree of substitution at the benzylic position .
Biochemical Pathways
The metabolism of this compound proceeds via the benzaldehyde, benzoate, and catechol ortho-cleavage pathway . This is in contrast to the well-established catechol meta-cleavage pathway . The compound is first oxidized to benzaldehyde, which is then converted to benzoate. Benzoate is further metabolized via the catechol ortho-cleavage pathway .
Result of Action
The result of the compound’s action is the transformation of this compound into various metabolites through oxidation and substitution reactions . These metabolites can then enter various biochemical pathways, contributing to the compound’s overall biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect the compound’s reactivity. The pH and temperature of the environment can also impact the compound’s stability and the rate of its reactions .
Properties
IUPAC Name |
(3-methylsulfanylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-10-8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYJXUMJQBGDEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482657 | |
Record name | (3-methylsulfanylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59083-33-9 | |
Record name | (3-methylsulfanylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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